3-(aminomethyl)-1H-1,2,4-triazol-5-amine

CAS No.: 158773-33-2

Cat. No.: VC5016194

Molecular Formula: C3H7N5

Molecular Weight: 113.124

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158773-33-2 |

|---|---|

| Molecular Formula | C3H7N5 |

| Molecular Weight | 113.124 |

| IUPAC Name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8) |

| Standard InChI Key | YAJUVCFUFFPHBD-UHFFFAOYSA-N |

| SMILES | C(C1=NC(=NN1)N)N |

Introduction

Structural and Chemical Identity

Molecular Framework

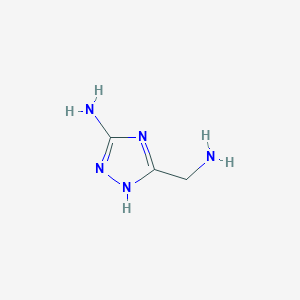

3-(Aminomethyl)-1H-1,2,4-triazol-5-amine consists of a 1,2,4-triazole core with two distinct functional groups:

-

Aminomethyl (-CH₂NH₂) at position 3, introducing both aliphatic and basic character.

-

Amino (-NH₂) at position 5, enhancing hydrogen-bonding capacity and electronic delocalization .

The planar triazole ring facilitates π-electron conjugation, while substituents influence tautomeric equilibria and intermolecular interactions .

Tautomerism and Resonance

1,2,4-Triazoles exhibit annular tautomerism, where proton migration between ring nitrogen atoms generates distinct tautomers. For 3-(aminomethyl)-1H-1,2,4-triazol-5-amine, two primary tautomers are plausible:

-

1H-Tautomer: Proton resides at N1, with amino groups at positions 3 and 5.

-

4H-Tautomer: Proton shifts to N4, altering substituent positions .

Synthesis and Reaction Pathways

Strategic Approaches

While no direct synthesis of 3-(aminomethyl)-1H-1,2,4-triazol-5-amine is documented, analogous routes for N-substituted 1,2,4-triazol-5-amines provide viable blueprints. Two pathways are particularly relevant:

Pathway A: Nucleophilic Ring-Opening and Recyclization

-

Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and primary/secondary amines .

-

Mechanism:

This method is effective for aliphatic amines but fails with less nucleophilic aromatic amines .

Pathway B: Prefunctionalized Succinimide Derivatives

Adapting these pathways, 3-(aminomethyl)-1H-1,2,4-triazol-5-amine could be synthesized via:

-

Step 1: Reacting succinic anhydride with aminoguanidine to form a succinimide intermediate.

-

Step 2: Introducing methylamine or formaldehyde/ammonia to install the aminomethyl group.

Optimization Parameters

Key reaction conditions for high yield and purity include:

Physicochemical Properties

Experimental Data (Extrapolated)

While direct measurements are unavailable, properties can be inferred from structurally similar compounds like 3-amino-1H-1,2,4-triazole (Amitrol) :

The reduced solubility compared to Amitrol likely stems from increased hydrophobicity due to the aminomethyl group.

Spectroscopic Characterization

Applications and Biological Relevance

Agricultural Chemistry

Amitrol derivatives act as herbicides by inhibiting histidine biosynthesis . The aminomethyl group in 3-(aminomethyl)-1H-1,2,4-triazol-5-amine could modulate phytotoxicity and environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume